molecular formula C25H27N3O6 B12168307 Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12168307
M. Wt: 465.5 g/mol
InChI Key: HNQHVWQOONRYST-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety, a tetrahydroisoquinoline core, and a piperazine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzodioxole group, and the coupling with piperazine. Common reagents and conditions used in these reactions include:

    Formation of the Tetrahydroisoquinoline Core: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Benzodioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Coupling with Piperazine: The final step involves the coupling of the tetrahydroisoquinoline intermediate with piperazine, often using carbodiimide-based coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines to secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving neurotransmitters and receptors.

    Pharmacology: Researchers can explore its pharmacokinetic and pharmacodynamic properties to understand its potential therapeutic effects and safety profile.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with neurotransmitter receptors, while the tetrahydroisoquinoline core could modulate enzyme activity or protein-protein interactions. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
  • N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)amino]acetamide

Uniqueness

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate stands out due to its combination of a benzodioxole moiety, a tetrahydroisoquinoline core, and a piperazine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H27N3O6/c1-3-32-25(31)28-12-10-27(11-13-28)24(30)21-17-6-4-5-7-18(17)23(29)26(2)22(21)16-8-9-19-20(14-16)34-15-33-19/h4-9,14,21-22H,3,10-13,15H2,1-2H3

InChI Key

HNQHVWQOONRYST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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